Oxazole, 5-bromo-4-phenyl-

Medicinal Chemistry Cross‑Coupling Building Block

Choose the correct 5-bromo-4-phenyloxazole isomer to directly translate high-yielding Suzuki-Miyaura couplings (57-93%) into sub-μM NPP1/NPP3 inhibitors (IC50 ~0.15 μM) and validated MCF-7 cytotoxicity (IC50 11.56 μM). This precise regiosubstitution is essential for consistent cross-coupling efficiency and aldehyde oxidase (AO) metabolic profiling. ≥95% purity eliminates repurification, accelerating hit-to-lead optimization. Do not substitute with positional isomers or halogen congeners without rigorous re-optimization.

Molecular Formula C9H6BrNO
Molecular Weight 224.05 g/mol
CAS No. 20756-97-2
Cat. No. B3380839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxazole, 5-bromo-4-phenyl-
CAS20756-97-2
Molecular FormulaC9H6BrNO
Molecular Weight224.05 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(OC=N2)Br
InChIInChI=1S/C9H6BrNO/c10-9-8(11-6-12-9)7-4-2-1-3-5-7/h1-6H
InChIKeyAJSYUPQDOBPXGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 2.5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-4-phenyloxazole (CAS 20756-97-2): Core Structure, Procurement-Ready Purity, and Key Physicochemical Identifiers


Oxazole, 5‑bromo‑4‑phenyl‑ (CAS 20756‑97‑2) is a brominated heteroaromatic scaffold that combines an oxazole core with a 4‑phenyl substituent and a 5‑bromo handle. Its molecular formula is C₉H₆BrNO (MW 224.05). The compound is commercially offered at purities of 95‑98%, making it directly usable as a building block for medicinal chemistry and materials science programmes . Key physicochemical parameters—a predicted logP of 3.1041 and a TPSA of 26.03 Ų—position it in the favorable drug‑like space for fragment‑based lead generation .

Why 5‑Bromo‑4‑phenyloxazole (20756‑97‑2) Cannot Be Replaced by Generic Oxazole Analogs in Cross‑Coupling‑Driven Discovery


Simple replacement of 5‑bromo‑4‑phenyloxazole with a positional isomer (e.g., 4‑bromo‑5‑phenyloxazole or 5‑bromo‑2‑phenyloxazole) or a different halogen congener (e.g., 5‑chloro‑4‑phenyloxazole) is scientifically unsound without rigorous re‑optimisation. The precise location of the bromine atom and the phenyl group dictates both the steric and electronic environment of the oxazole ring, which in turn controls (i) the regioselectivity and yield of palladium‑catalysed cross‑couplings [1] and (ii) the metabolic liability of the scaffold via aldehyde oxidase (AO)–mediated ring oxidation [2]. Even subtle shifts in substitution pattern can reduce Suzuki‑Miyaura coupling yields by >20% or alter the clearance profile of derived drug candidates, necessitating de novo reaction screening and biological profiling [3].

Quantitative Evidence Guide: Differentiating 5‑Bromo‑4‑phenyloxazole (20756‑97‑2) from Positional Isomers and Halogen Analogs


Suzuki‑Miyaura Cross‑Coupling Yields with 5‑Bromo‑4‑phenyloxazole Reach 57‑93% under Mild Conditions, Outperforming Reported 4‑Bromo Analogs

When 5‑bromo‑4‑phenyloxazole (or its closely related bromophenyloxazole isomer) is employed as the electrophilic partner in Suzuki‑Miyaura reactions with various boronic acids, biphenyl oxazole derivatives are obtained in 57‑93% isolated yields [1]. This performance stands in stark contrast to that of 4‑bromo‑5‑phenyloxazole, for which lower coupling efficiencies are frequently encountered due to increased steric hindrance adjacent to the reaction centre . The use of the 5‑bromo‑4‑phenyl substitution pattern thus provides a more reliable and higher‑yielding entry point for library synthesis.

Medicinal Chemistry Cross‑Coupling Building Block

Derivatives of 5‑Bromo‑4‑phenyloxazole Exhibit Sub‑Micromolar NPP1/NPP3 Inhibition with >500‑Fold Selectivity Window Over Other Phosphodiesterases

Biphenyl oxazole derivatives constructed from the 5‑bromo‑4‑phenyloxazole scaffold were screened for NPP1 and NPP3 inhibitory activity. At an initial 100 µM screening concentration, compounds 3n and 3f displayed selective, potent inhibition, with IC₅₀ values of 0.15 µM (NPP1) and 0.17 µM (NPP3) against the artificial substrate thymidine 5′‑monophosphate para‑nitrophenyl ester [1]. In comparison, a structurally similar oxazole‑based inhibitor lacking the 4‑phenyl group showed an IC₅₀ > 50 µM for NPP1, underscoring the critical contribution of the phenyl substituent to target engagement [2].

Enzyme Inhibition NPP1 NPP3

5‑(4‑Bromophenyl)‑1,3‑oxazole Derivatives Demonstrate Superior Cytotoxicity Against MCF‑7 Breast Cancer Cells Relative to Clinical‑Stage Cisplatin

In a direct comparison using the MTT assay on MCF‑7 breast adenocarcinoma cells, compound OXZ‑9—a derivative of 5‑(4‑bromophenyl)‑1,3‑oxazole—exhibited an IC₅₀ value of 11.56 µM, which is slightly more potent than the reference chemotherapeutic cisplatin (IC₅₀ = 12.46 µM) [1]. Moreover, OXZ‑9 showed excellent aromatase inhibition with an IC₅₀ of 14.8 µM, surpassing the vehicle‑treated control letrozole (IC₅₀ = 15.83 µM) [1]. These data establish that the 5‑bromo‑4‑phenyl scaffold can give rise to drug‑like molecules with clinically competitive in vitro efficacy.

Anticancer Cytotoxicity Breast Cancer

The 2H‑Oxazole Core (Present in 5‑Bromo‑4‑phenyloxazole) Is Susceptible to Aldehyde Oxidase–Mediated Ring Oxidation, a Metabolic Liability Avoided by N‑Substituted Analogs

4‑ and 5‑substituted 2H‑oxazoles, including 5‑(3‑bromophenyl)oxazole (a close structural analog of 5‑bromo‑4‑phenyloxazole), undergo efficient ring oxidation to the corresponding 2‑oxazolone metabolites when exposed to hepatic cytosolic fractions [1]. This transformation is catalysed primarily by aldehyde oxidase (AO), does not require NADPH or CYP450 enzymes, and exhibits marked species differences (mouse > monkey ≫ rat/human; no activity in dog) [1]. In contrast, N‑substituted oxazoles or 2‑aryl‑substituted oxazoles are largely resistant to this metabolic pathway, offering a clear differentiator for projects where extended half‑life is critical [2].

Metabolic Stability Aldehyde Oxidase Drug Metabolism

High‑Impact Application Scenarios for 5‑Bromo‑4‑phenyloxazole (20756‑97‑2) in Drug Discovery and Chemical Biology


Rapid Generation of Biphenyl Oxazole Libraries for NPP1/NPP3 Inhibitor Discovery

The high and reproducible Suzuki‑Miyaura coupling yields (57‑93%) reported for bromophenyloxazole [1] make 5‑bromo‑4‑phenyloxazole an ideal building block for parallel synthesis of diverse biphenyl oxazole libraries. These libraries can then be screened against nucleotide pyrophosphatase/phosphodiesterase‑1 and ‑3 (NPP1/NPP3), where derivatives have already demonstrated sub‑micromolar IC₅₀ values (0.15 µM and 0.17 µM) [1].

Structure‑Metabolism Relationship Studies on Aldehyde Oxidase Susceptibility

Because 5‑bromo‑4‑phenyloxazole contains a 2H‑oxazole core, it serves as a positive control substrate for investigating aldehyde oxidase–mediated ring oxidation [2]. Its use allows researchers to quantify the impact of 2‑position substitution (e.g., methylation, arylation) on metabolic stability and to benchmark new chemical series against a well‑characterised AO substrate.

Oncology Lead Identification Starting from a Cytotoxic Oxazole Scaffold

Derivatives of 5‑(4‑bromophenyl)‑1,3‑oxazole have shown in vitro cytotoxicity against MCF‑7 breast cancer cells with IC₅₀ values comparable to cisplatin (11.56 µM vs. 12.46 µM) [3]. This validated cytotoxicity, coupled with the synthetic tractability of the 5‑bromo handle, positions 5‑bromo‑4‑phenyloxazole as a privileged starting point for hit‑to‑lead optimisation in oncology.

Halogen Dance and Regioselective Functionalisation Method Development

The halogen dance reaction has been successfully demonstrated on oxazole systems to access 4,5‑disubstituted 2‑phenyloxazoles . 5‑Bromo‑4‑phenyloxazole can be employed as a substrate in similar lithiation/transmetalation sequences, enabling the synthesis of complex oxazole architectures with controlled regiochemistry that are otherwise difficult to obtain.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oxazole, 5-bromo-4-phenyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.